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molecular formula C21H27NO10 B170165 Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate CAS No. 126989-14-8

Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate

Cat. No. B170165
M. Wt: 453.4 g/mol
InChI Key: SGYUBTVCLVPOCT-UHFFFAOYSA-N
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Patent
US08895584B2

Procedure details

A suspension of 7.32 g (16.1 mmol) of 2,4-bis-ethoxycarbonyl-3-(4-nitro-phenyl)-pentanedioic acid diethyl ester (as prepared in the previous step) in concentrated HCl (15 mL) was heated to 100° C. for 22 h. The mixture was cooled to RT, and the resulting precipitate was filtered, washed with cold water, and air-dried to afford 3.58 g (88%) of the title compound as an off-white solid: 1H-NMR (CD3OD; 400 MHz): δ 8.12 (d, 2H, J=8.8 Hz), 7.58 (d, 2H, J=8.8 Hz), 3.77-3.68 (m, 1H), 2.87-2.66 (m, 4H).
Quantity
7.32 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:32])[CH:5](C(OCC)=O)[CH:6]([C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1)[CH:7](C(OCC)=O)[C:8]([O:10]CC)=[O:9])C>Cl>[N+:24]([C:21]1[CH:22]=[CH:23][C:18]([CH:6]([CH2:7][C:8]([OH:10])=[O:9])[CH2:5][C:4]([OH:32])=[O:3])=[CH:19][CH:20]=1)([O-:26])=[O:25]

Inputs

Step One
Name
Quantity
7.32 g
Type
reactant
Smiles
C(C)OC(C(C(C(C(=O)OCC)C(=O)OCC)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC)=O
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.58 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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